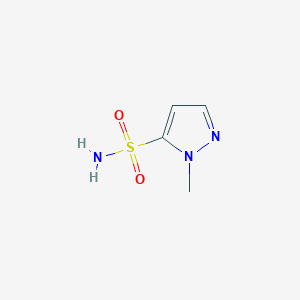

1-methyl-1H-pyrazole-5-sulfonamide

Descripción general

Descripción

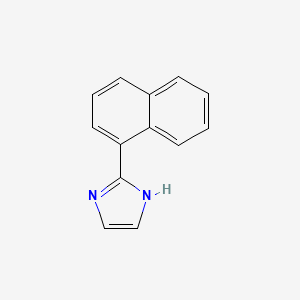

1-Methyl-1H-pyrazole-5-sulfonamide is a chemical compound with the molecular formula C4H7N3O2S . It is related to the class of compounds known as pyrazoles, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole-sulfonamide derivatives, including 1-methyl-1H-pyrazole-5-sulfonamide, often involves the use of 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide as a starting material . The newly synthesized sulfonamides are typically characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Molecular Structure Analysis

The molecular structure of 1-methyl-1H-pyrazole-5-sulfonamide can be analyzed using various techniques such as FT-IR, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present in the molecule and their spatial arrangement .Chemical Reactions Analysis

Pyrazole-sulfonamide derivatives, including 1-methyl-1H-pyrazole-5-sulfonamide, have been found to exhibit antiproliferative activities against certain cell lines . This suggests that these compounds may undergo chemical reactions within biological systems that inhibit cell proliferation .Aplicaciones Científicas De Investigación

Synthesis of Pyrazole Derivatives

Pyrazoles, including 1-methyl-1H-pyrazole-5-sulfonamide, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Preparation of Aminothiazoles

1-Methyl-1H-pyrazole-5-sulfonamide is used as a reagent for the preparation of aminothiazoles, which are known as γ-secretase modulators . These modulators are important in the field of neuroscience and are being studied for their potential in treating Alzheimer’s disease.

Preparation of Amino-pyrido-indol-carboxamides

This compound is also used in the synthesis of amino-pyrido-indol-carboxamides . These compounds are potential JAK2 inhibitors for myeloproliferative disorders therapy . Myeloproliferative disorders are a group of diseases in which the bone marrow makes too many red blood cells, platelets, or certain white blood cells.

Synthesis of Pyridine Derivatives

1-Methyl-1H-pyrazole-5-sulfonamide is used in the synthesis of pyridine derivatives . These derivatives are known as TGF-β1 and active A signaling inhibitors . These inhibitors are being studied for their potential in treating various diseases, including cancer.

Preparation of MK-2461 Analogs

This compound is used in the preparation of MK-2461 analogs . These analogs are inhibitors of c-Met kinase, which is being studied for the treatment of cancer .

Antiproliferative Activities

1-Methyl-1H-pyrazole-5-sulfonamide derivatives have shown antiproliferative activities against HeLa and C6 cell lines . These compounds showed especially cell selective effect against rat brain tumor cells (C6) .

Synthesis of Anticancer Agents

Methyl substituted pyrazole carboxylic and carboxamide derivatives with antiproliferative activities have been synthesized . These compounds have shown significant activity against the human cervical cancer cell line and could be potential lead compounds for developing novel anticancer agents .

Synthesis of Sulfur-Containing Azoles

1-Methyl-1H-pyrazole-5-sulfonamide is part of the sulfur-containing azoles . These compounds have multiple biological activities and are used in multicomponent reactions, sulfanylation, sulfonation, and thiomethylation .

Direcciones Futuras

Given the antiproliferative activities of pyrazole-sulfonamide derivatives, future research could focus on further exploring the biological activities of these compounds and developing them into effective anticancer agents . Additionally, the synthesis methods for these compounds could be optimized to improve their yield and purity .

Mecanismo De Acción

Target of Action

1-Methyl-1H-pyrazole-5-sulfonamide is a synthetic compound that has been shown to have significant biological activity It’s known that sulfonamides, a group of compounds to which 1-methyl-1h-pyrazole-5-sulfonamide belongs, often target enzymes involved in the synthesis of essential biomolecules in organisms .

Mode of Action

It’s known that sulfonamides can inhibit certain enzymes, thereby disrupting the synthesis of essential biomolecules . This disruption can lead to the inhibition of growth and proliferation of cells or organisms.

Biochemical Pathways

It’s known that sulfonamides can interfere with the synthesis of folic acid, an essential nutrient for many organisms, by inhibiting the enzyme dihydropteroate synthetase . This can lead to a disruption in DNA synthesis and cell division.

Pharmacokinetics

It’s known that the solubility of a compound in various solvents can influence its bioavailability .

Result of Action

1-Methyl-1H-pyrazole-5-sulfonamide has been shown to have significant antiproliferative activity against certain cell lines . This suggests that the compound may inhibit cell growth and division, potentially leading to cell death.

Action Environment

The action of 1-methyl-1H-pyrazole-5-sulfonamide can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances in the environment .

Propiedades

IUPAC Name |

2-methylpyrazole-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-7-4(2-3-6-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJCDJIOGZUTPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-pyrazole-5-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3167151.png)

![4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B3167182.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]-](/img/structure/B3167197.png)

![N-(2,4-difluoro-3-(hydroxy(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)phenyl)propane-2-sulfonamide](/img/structure/B3167252.png)